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Compound of Interest

Compound Name: 2-bromo-N-hydroxybenzamide

CAS No.: 2593-27-3

Cat. No.: B3120084 Get Quote

Part 1: Executive Summary & Chemical Identity
Benzohydroxamic Acid (BHA) and its derivatives represent a critical class of histone

deacetylase (HDAC) inhibitors, flotation agents, and urease inhibitors. While their chelating

properties drive their therapeutic and industrial utility, they simultaneously present a specific

toxicological profile centered on genotoxicity and enzyme inhibition.

This guide synthesizes the Global Harmonized System (GHS) classification with the molecular

mechanisms of toxicity, providing researchers with a self-validating framework for risk

assessment and experimental handling.

Chemical Identity[1][2]
IUPAC Name:N-Hydroxybenzamide

CAS Number: 495-18-1[1]

Molecular Formula: C

H

NO
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Key Functional Group: Hydroxamic Acid (-CONHOH) – A bidentate ligand with high affinity

for Zn

and Fe

.

Part 2: GHS Classification & Regulatory Profile[2][4]
The primary regulatory hazard for Benzohydroxamic Acid is Germ Cell Mutagenicity,

distinguishing it from simple organic acids. The following classification is based on aggregated

notifications to the European Chemicals Agency (ECHA) and PubChem data.

GHS Hazard Statements (H-Codes)
Hazard Class Category H-Code

Hazard
Statement

Signal Word

Germ Cell

Mutagenicity
2 H341

Suspected of

causing genetic

defects

Warning

Skin

Corrosion/Irritatio

n

2 H315
Causes skin

irritation
Warning

Serious Eye

Damage/Irritation
2 H319

Causes serious

eye irritation
Warning

STOT - Single

Exposure
3 H335

May cause

respiratory

irritation

Warning

Note: While Acute Oral Toxicity is not formally categorized in all aggregates, Safety Data

Sheets (SDSs) often carry the precautionary text "May be harmful if swallowed." Related

hydroxamic acids show varying LD50s, often >2000 mg/kg (Rat), suggesting low acute lethality

but significant chronic genotoxic risk.

Precautionary Statements (Selected)
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P201: Obtain special instructions before use.

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][1][3]

P308 + P313: IF exposed or concerned: Get medical advice/attention.

Part 3: Toxicological Mechanisms (The "Why")
The toxicity of BHA is not random; it is a direct consequence of its chemical instability and

chelating capability. Understanding these mechanisms allows researchers to predict off-target

effects.

Mechanism 1: Hydrolytic Release of Hydroxylamine (The
Genotoxic Driver)
The hydroxamic acid moiety is thermodynamically unstable in aqueous environments,

particularly at non-neutral pH or in the presence of amidases.

Reaction: Hydrolysis cleaves the C-N bond, releasing Benzoic Acid (generally GRAS) and

Hydroxylamine (NH

OH).

Toxicity: Hydroxylamine is a potent mutagen and hematotoxin. It reacts with cytosine in DNA,

causing GC

AT transitions. It also oxidizes hemoglobin to methemoglobin, reducing oxygen transport.

Mechanism 2: Metal Chelation (The Enzymatic
Disruptor)
BHA acts as a Zinc Binding Group (ZBG). While this is the mechanism of action for HDAC

inhibition, it indiscriminately strips zinc from other metalloenzymes (e.g., Matrix

Metalloproteinases, Insulin-Degrading Enzyme), leading to:

Cytotoxicity: Disruption of cellular homeostasis.

Teratogenicity: Potential interference with zinc-dependent developmental pathways.
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Visualization: Toxicity Pathways
The following diagram illustrates the dual pathways of toxicity: Metabolic Hydrolysis and Direct

Chelation.
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Off-Target Inhibition
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 ZBG Activity

Click to download full resolution via product page

Caption: Figure 1. Dual toxicity pathways of Benzohydroxamic Acid showing the critical release

of mutagenic hydroxylamine and direct metalloenzyme inhibition.

Part 4: Experimental Validation Protocols
To validate the toxicity profile in a drug development context, the following protocols are

recommended. These are designed to be self-validating controls.

Protocol 1: Modified Ames Test (Salmonella
typhimurium)
Rationale: Standard Ames tests may yield false negatives if the metabolic activation (S9

fraction) does not sufficiently mimic the specific amidase activity required to release

hydroxylamine.

Strains: TA98 (frameshift) and TA100 (base-pair substitution).

Modification: Include a pre-incubation step with S9 liver fraction to promote

hydrolysis/acylation.

Control: Positive control using Sodium Azide (TA100) and 2-Nitrofluorene (TA98).
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Threshold: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity

(H341 support).

Protocol 2: Urease Inhibition Assay (Potency Check)
Rationale: Verifies the biological activity of the hydroxamic acid moiety.[4][5][6][7] Loss of

inhibition suggests degradation (hydrolysis) of the sample.

Reagents: Jack bean urease (25 kU/L), Urea (50 mM), Phenol red indicator.

Procedure: Incubate BHA (10-100 µM) with urease for 10 min. Add urea.

Readout: Measure absorbance at 560 nm. BHA prevents the pH rise (ammonia production),

keeping the solution yellow/orange.

Validation: If the solution turns pink (alkaline) rapidly, the BHA has hydrolyzed/degraded,

confirming instability.

Part 5: Handling & Risk Management[3]
Decision Logic for Classification
The following logic flow helps researchers determine if a new derivative falls under the same

high-risk category.
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New Hydroxamic Acid Derivative

Is the Hydroxamic
Moiety Exposed?

Ames Test Positive?

Yes
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Hydrolysis Half-life < 24h?

No

Classify: Muta. 2 (H341)

Yes

Yes (Releases NH2OH) No (Stable)

Click to download full resolution via product page

Caption: Figure 2. Decision tree for classifying hydroxamic acid derivatives based on stability

and mutagenicity data.

Storage and Disposal[3]
Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture catalyzes hydrolysis to

the toxic hydroxylamine.

Disposal: Do not mix with heavy metal waste streams (e.g., silver, mercury) as explosive

metal-fulminates can theoretically form from hydroxylamine residues. Quench with dilute HCl

before disposal to protonate the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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